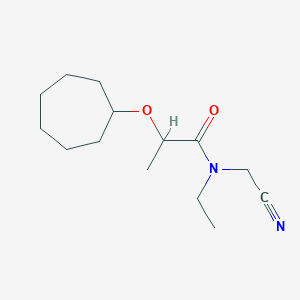
(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a member of the synthetic cannabinoid class and exhibits high affinity for the cannabinoid receptor CB2.
Méthodes De Préparation
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is synthesized using a multi-step process:
Reaction of 2-methoxybenzaldehyde with methylamine: This step forms an imine intermediate.
Reaction of the imine with thiourea: This step produces the carbamimidothioate.
Reaction of the carbamimidothioate with hydroiodide: This final step yields the desired compound.
Analyse Des Réactions Chimiques
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Applications De Recherche Scientifique
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis.
Biology: The compound’s high affinity for the CB2 receptor makes it useful in studying immune cell functions.
Medicine: It exhibits anti-inflammatory, immunomodulatory, and antitumor effects, making it a potential candidate for treating chronic pain and cancer.
Industry: Its properties are leveraged in the development of new materials and pharmaceuticals.
Mécanisme D'action
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide exerts its effects through the activation of the CB2 receptor. Activation of this receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is unique due to its high affinity for the CB2 receptor. Similar compounds include:
- Methyl aminomethanimidothioate hydroiodide
- 2-methyl-2-thiopseudoureahydroiodide
- 2-methylisothiouronium iodide
These compounds share structural similarities but differ in their specific receptor affinities and biological activities.
Propriétés
IUPAC Name |
methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.HI/c1-19-14-10-6-4-8-12(14)17-16(21-3)18-13-9-5-7-11-15(13)20-2;/h4-11H,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDBRQJAXNBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)SC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)





![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2899055.png)





![(Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899063.png)
